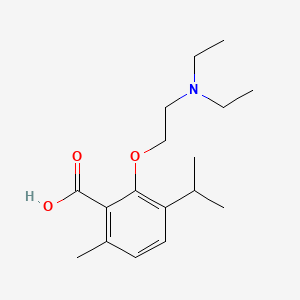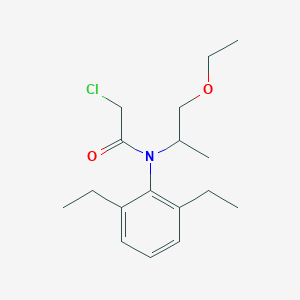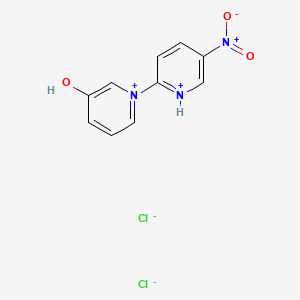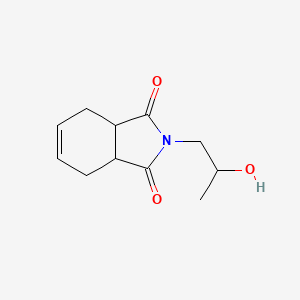
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is a chlorinated aromatic compound with the molecular formula C8Cl6 It is characterized by the presence of five chlorine atoms and one chloroethynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene typically involves the chlorination of benzene derivatives. One common method is the chlorination of 1,2,3,4,5-pentachlorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form more complex chlorinated aromatic compounds.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield pentachlorophenol, while reduction can produce less chlorinated benzenes.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in developing new pharmaceuticals or as a model compound for studying chlorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The chloroethynyl group may also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: Lacks the chloroethynyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-ethoxybenzene: Contains an ethoxy group instead of a chloroethynyl group, leading to different chemical properties and reactivity.
1,2,3,4,5-Pentachloro-6-(2-chloroethenyl)benzene: Similar structure but with a chloroethenyl group, affecting its reactivity and applications.
Uniqueness
1,2,3,4,5-Pentachloro-6-(chloroethynyl)benzene is unique due to the presence of the chloroethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.
Propriétés
Numéro CAS |
52598-45-5 |
|---|---|
Formule moléculaire |
C8Cl6 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11 |
Clé InChI |
VMSONTCWYAOWON-UHFFFAOYSA-N |
SMILES canonique |
C(#CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)





![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)



